

# Application Note: A Comprehensive UHPLC Method for Complete Impurity Profiling of Rosuvastatin

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Compound of Interest		
Compound Name:	(3R,5R)-Rosuvastatin	
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#### **Abstract**

This application note details a robust and sensitive Ultra-High-Performance Liquid Chromatography (UHPLC) method for the comprehensive impurity profiling of Rosuvastatin. The method is stability-indicating and capable of separating Rosuvastatin from its known impurities and degradation products generated under forced degradation conditions. This document provides a detailed experimental protocol, method validation parameters, and quantitative data to support its application in quality control and drug development environments.

#### Introduction

Rosuvastatin is a synthetic lipid-lowering agent and a competitive inhibitor of HMG-CoA reductase, an enzyme involved in cholesterol biosynthesis.[1][2] The presence of impurities in the active pharmaceutical ingredient (API) or finished dosage forms can impact the efficacy and safety of the drug product. Therefore, a reliable analytical method for the identification and quantification of these impurities is crucial. This UHPLC method provides a rapid and efficient means for the complete impurity profiling of Rosuvastatin, in compliance with regulatory requirements.



## **Experimental**

## **Instrumentation and Chromatographic Conditions**

A validated stability-indicating UHPLC method was developed for the determination of Rosuvastatin and its related substances.[1] The chromatographic separation was achieved using a C18 column with a gradient elution program.

Table 1: UHPLC Chromatographic Conditions

Parameter	Condition	
Instrument	Waters ACQUITY UPLC™ or equivalent	
Column	ACQUITY UPLC™ BEH C18 (100 mm × 2.1 mm, 1.7 μm)[1][3][4]	
Mobile Phase A	0.1% Trifluoroacetic Acid (TFA) in Water[1][5][6]	
Mobile Phase B	Methanol[1][5][6]	
Gradient Program	See Table 2	
Flow Rate	0.3 mL/min[5][6]	
Column Temperature	55 °C[7]	
Detection	UV at 240 nm[1][7]	
Injection Volume	1.0 μL	
Run Time	Approximately 10 - 15 minutes[1][3]	

Table 2: Gradient Elution Program



Time (min)	% Mobile Phase A	% Mobile Phase B
0.0	90	10
1.0	90	10
7.0	10	90
9.0	10	90
9.1	90	10
10.0	90	10

#### **Preparation of Solutions**

- Diluent: A mixture of water and acetonitrile (50:50, v/v).
- Standard Solution: Accurately weigh and dissolve an appropriate amount of Rosuvastatin
   Calcium reference standard in the diluent to obtain a final concentration of 0.05 mg/mL.[8]
- Sample Solution: For tablets, weigh and finely powder not fewer than 20 tablets. Transfer a
  quantity of powder equivalent to 50 mg of Rosuvastatin to a 200 mL volumetric flask. Add
  approximately 150 mL of diluent and sonicate for 60 minutes.[8] Cool to room temperature
  and dilute to volume with the diluent. Centrifuge a portion of the solution at 3500 rpm for 10
  minutes and then dilute the supernatant to a final concentration of 0.05 mg/mL with the
  diluent.[8]
- Impurity Stock Solutions: Prepare individual stock solutions of known Rosuvastatin impurities in the diluent.

### **Method Validation Summary**

The UHPLC method was validated according to the International Conference on Harmonization (ICH) guidelines to demonstrate its suitability for its intended purpose.[1][7]

Table 3: Summary of Method Validation Parameters



Parameter	Results
Specificity	The method is specific and stability-indicating, as demonstrated by the separation of Rosuvastatin from its impurities and degradation products with no interference from the placebo. [1][9]
Linearity	The method demonstrated good linearity for Rosuvastatin and its impurities over the concentration range of LOQ to 150% of the specification limit, with a correlation coefficient $(r^2) > 0.99.[4][10]$
Accuracy	The recovery of Rosuvastatin and its impurities was found to be within the acceptable range of 98.0% to 102.0%.[11]
Precision	The method is precise, with a relative standard deviation (RSD) of $\leq$ 2.0% for the assay and $\leq$ 5.0% for the impurities for both repeatability and intermediate precision.[5]
Limit of Detection (LOD)	The LOD for Rosuvastatin and its impurities was determined to be in the range of 0.01-0.03 $\mu g/mL$ .
Limit of Quantitation (LOQ)	The LOQ for Rosuvastatin and its impurities was established to be in the range of 0.03-0.1 $\mu g/mL$ .
Robustness	The method was found to be robust with respect to small, deliberate variations in flow rate (±0.02 mL/min), column temperature (±2 °C), and mobile phase composition (±2%).[9]

# **Forced Degradation Studies**

Forced degradation studies were performed to demonstrate the stability-indicating nature of the method.[2][12] Rosuvastatin was subjected to acid, base, oxidative, thermal, and photolytic



stress conditions.[8][12]

Table 4: Forced Degradation Conditions and Observations

Stress Condition	Details	Observations
Acid Hydrolysis	0.1 M HCl at 80°C for 2 hours	Significant degradation observed, with the formation of several degradation products.  [5][13]
Base Hydrolysis	0.1 M NaOH at 80°C for 2 hours	Significant degradation observed.[12]
Oxidative Degradation	3% H <sub>2</sub> O <sub>2</sub> at room temperature for 24 hours	Degradation was observed with the formation of polar impurities.[8][14]
Thermal Degradation	105°C for 24 hours	The drug was found to be relatively stable.[12]
Photolytic Degradation	Exposed to UV light (254 nm) for 24 hours	The drug showed significant degradation.[8]

# **Quantitative Data**

The following table summarizes the retention times (RT) and relative retention times (RRT) of Rosuvastatin and its known impurities.

Table 5: Retention Data for Rosuvastatin and its Impurities



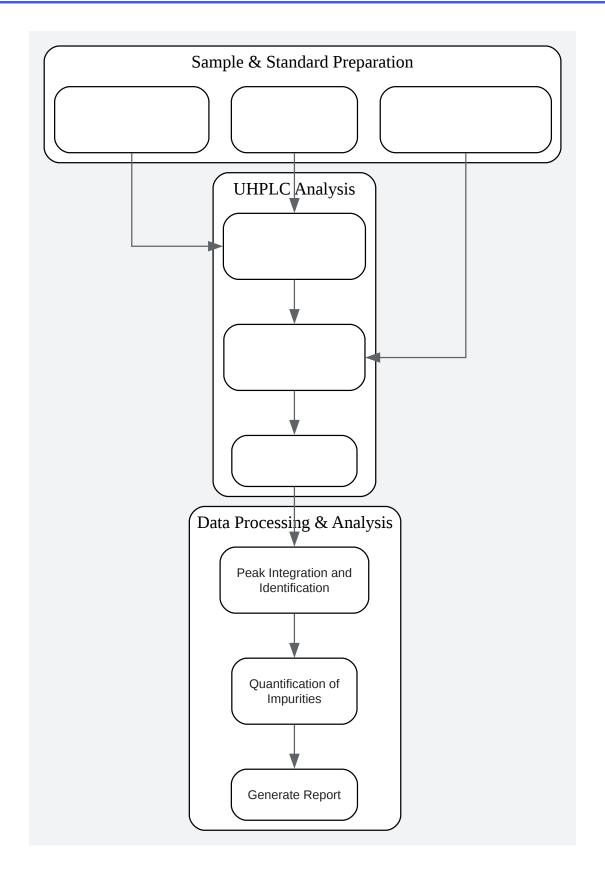
Compound	Retention Time (RT) (min)	Relative Retention Time (RRT)
Impurity C	~2.5	~0.42
Impurity A	~3.8	~0.63
Impurity D	~4.5	~0.75
Rosuvastatin	~6.0	1.00
Impurity B	~7.2	~1.20

Note: The retention times are approximate and may vary depending on the specific UHPLC system and column used.

# **Experimental Workflow and Logical Relationships**

The following diagrams illustrate the experimental workflow and the logical relationship of the impurity profiling process.

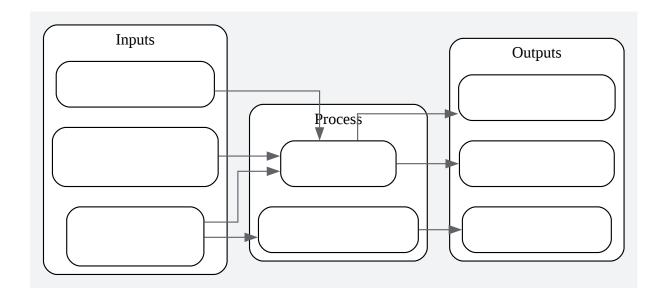




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Caption: Experimental workflow for Rosuvastatin impurity profiling.





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